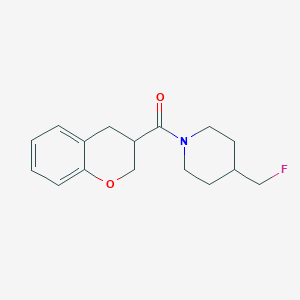![molecular formula C10H15N3OS B12227701 [2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12227701.png)
[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: is a complex organic compound featuring a thiadiazole ring fused with a cyclopentane and pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves the reaction of a thiadiazole derivative with a cyclopentane and pyrrole precursor. The reaction conditions often require a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium at ambient temperature . The reaction proceeds through a nucleophilic substitution mechanism, yielding the desired product in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
[2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of [2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their pharmacological activities, including antimicrobial and anticancer properties.
1,3,4-Thiadiazole derivatives: Exhibiting a range of biological activities, including antimicrobial and antioxidant properties.
Uniqueness
- The unique combination of the thiadiazole ring with the cyclopentane and pyrrole structure in [2-(1,2,5-Thiadiazol-3-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol provides distinct chemical and biological properties not commonly found in other similar compounds.
Properties
Molecular Formula |
C10H15N3OS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
[2-(1,2,5-thiadiazol-3-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C10H15N3OS/c14-7-10-3-1-2-8(10)5-13(6-10)9-4-11-15-12-9/h4,8,14H,1-3,5-7H2 |
InChI Key |
NVPVOOSFSKHBPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NSN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12227626.png)
![5-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridin-3-ol](/img/structure/B12227628.png)
![5-Bromo-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12227635.png)
![2-Methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole](/img/structure/B12227642.png)
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12227647.png)
![1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12227648.png)
![2-Cyclopropyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B12227651.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12227656.png)
![3-{3-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B12227658.png)
![5-Bromo-4-methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227664.png)
![4,6-Dimethyl-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12227672.png)
![N-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12227675.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12227692.png)
